molecular formula C7H4BrClF3NO B3028333 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride CAS No. 1883347-28-1

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B3028333
CAS No.: 1883347-28-1
M. Wt: 290.46
InChI Key: RSBFCATUZMLWIQ-UHFFFAOYSA-N
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Description

CAS No.: 1883347-28-1 Molecular Formula: C₇H₄BrClF₃NO This compound features a pyridine ring substituted with a bromine atom at position 5 and a trifluoroethanone group at position 3, forming a hydrochloride salt. Its structural attributes, including the electron-withdrawing trifluoromethyl group and halogen substitution, make it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO.ClH/c8-5-1-4(2-12-3-5)6(13)7(9,10)11;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFCATUZMLWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883347-28-1
Record name Ethanone, 1-(5-bromo-3-pyridinyl)-2,2,2-trifluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883347-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoromethyl ketone group. One common method involves the use of bromine and a suitable catalyst to brominate the pyridine ring. The trifluoromethyl ketone group can be introduced via a reaction with trifluoroacetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Reduction: Formation of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets. For example, derivatives of this compound have been explored for their potential in treating cancer and other diseases.

Anticancer Potential
Research indicates that compounds similar to 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride exhibit significant anticancer properties. A table summarizing relevant studies is provided below:

CompoundCell LineIC₅₀ (µM)Mechanism
BPU (related derivative)Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
BPUHeLaNot specifiedInduces apoptosis
BPUMCF-7Not specifiedInduces apoptosis

These findings suggest that the compound could inhibit angiogenesis and induce apoptosis in cancer cells, making it a candidate for further development in anticancer therapies .

Enzyme Inhibition and Receptor Binding
The compound is also used in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its unique structure allows it to interact with various molecular targets, influencing biological pathways critical for cellular function.

Mechanism of Action
The mechanism involves interactions between the bromine atom and the trifluoromethyl ketone group with specific enzymes or receptors. These interactions can lead to the inhibition or activation of biological processes, which are essential for understanding its pharmacological potential .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The bromine atom and the trifluoromethyl ketone group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name & CAS No. Key Structural Features Molecular Weight Similarity Score Key Properties/Applications
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (1883347-28-1) 5-bromo-pyridine, trifluoroethanone, HCl salt 291.47 Reference High solubility (HCl salt); pharmaceutical intermediate .
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (1956366-86-1) 6-bromo-pyridine, trifluoroethanone, hydrate ~273.52 (anhydrous) 0.82 Hydrate form may affect stability; used in organic synthesis .
1-(5-Fluoropyridin-3-yl)ethanone (342602-55-5) 5-fluoro-pyridine, acetyl group 153.12 0.71 Lower lipophilicity (F vs. Br); smaller size influences receptor binding .
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (N/A) Chloro-phenyl, trifluoromethyl, trifluoroethanone 276.56 N/A Agrochemical intermediate (Afoxolaner synthesis); irritant/corrosive .
1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone (N/A) Chloro-indole, trifluoroethanone 247.60 N/A Indole moiety enables π-π interactions; potential CNS drug candidate .
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (173676-59-0) Aniline, trifluoroacetyl, HCl salt, hydrate 260.04 N/A Intermediate for Efavirenz (antiretroviral); hygroscopic .

Biological Activity

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS: 1883347-28-1) is a compound characterized by a brominated pyridine ring and a trifluoromethyl ketone group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₄BrClF₃NO
  • Molecular Weight : 290.46 g/mol
  • IUPAC Name : 1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one hydrochloride
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and the trifluoromethyl ketone group can influence enzyme activity and receptor binding, leading to inhibition or activation of specific biological pathways. The precise molecular targets remain to be fully elucidated but are critical for understanding its pharmacological potential.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
BPU (related derivative)Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
BPUHeLaNot specifiedInduces apoptosis
BPUMCF-7Not specifiedInduces apoptosis

The compound's ability to inhibit angiogenesis was demonstrated in CAM assays, suggesting it could serve as an effective anticancer agent by limiting blood vessel formation in tumors .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. The trifluoromethyl ketone moiety is known to interact with active sites of enzymes, potentially leading to the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. Computational docking studies indicate favorable binding affinities with MMP-2 and MMP-9 .

Study on Related Derivatives

A study exploring the anticancer effects of a related pyrazine derivative revealed significant cytotoxicity across multiple cell lines. The findings highlighted the importance of molecular structure in determining biological activity and provided a framework for future drug design efforts focused on similar compounds .

Synthesis and Characterization

The synthesis of this compound typically involves bromination followed by the introduction of the trifluoromethyl ketone group through reactions with trifluoroacetic anhydride. This synthetic pathway allows for the production of high-purity compounds suitable for biological testing .

Q & A

Q. Critical Parameters :

  • Temperature control (>80°C) to minimize side reactions.
  • Catalyst loading (e.g., 5 mol% sodium ortho-iodobenzenesulfonate) for efficient oxidation .
  • Solvent choice (acetonitrile vs. DMF) affects reaction kinetics and purity .

Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (5-bromopyridinyl ring: δ 8.5–9.0 ppm) and trifluoroacetyl carbonyl (δ 170–180 ppm for ¹³C) .
    • ¹⁹F NMR : Confirm trifluoroacetyl group (δ -70 to -80 ppm) .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (exact mass: ~293.96 Da for C₇H₄BrF₃NO⁺) .
  • X-ray Crystallography : Resolve stereoelectronic effects of the bromine and trifluoroacetyl groups (e.g., as applied to hydrazone derivatives) .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

How does the trifluoroacetyl group influence the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

Advanced Research Question
Methodological Answer:
The electron-withdrawing trifluoroacetyl group:

  • Reduces Electron Density : Enhances susceptibility to nucleophilic attack at the carbonyl carbon, facilitating condensations (e.g., oxime or hydrazone formation) .
  • Steric Effects : The bulky -CF₃ group may hinder access to the pyridinyl bromine in Suzuki-Miyaura couplings. Mitigation strategies include:
    • Using Pd(PPh₃)₄ with high-donor ligands to activate the C-Br bond .
    • Microwave-assisted heating to overcome kinetic barriers .
  • Comparative Studies : Non-fluorinated analogs show slower reaction rates in nucleophilic substitutions (e.g., 1-(5-bromopyridin-3-yl)ethanone vs. trifluoroethanone derivatives) .

How should researchers resolve contradictions in bioactivity data between batches synthesized via different routes?

Advanced Research Question
Methodological Answer:
Step 1: Purity Analysis

  • Perform elemental analysis to detect trace impurities (e.g., residual solvents or unreacted bromopyridine) .
  • Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) .

Q. Step 2: Structural Reassessment

  • Compare ¹⁹F NMR spectra to confirm consistency in trifluoroacetyl group orientation .
  • Re-crystallize the compound to isolate enantiopure forms (if applicable) .

Q. Step 3: Biological Assay Optimization

  • Standardize assay conditions (e.g., solvent: DMSO concentration ≤1% to avoid cytotoxicity) .
  • Validate target engagement via binding studies (e.g., SPR or ITC) to rule off-target effects .

What safety protocols are critical when handling the hydrochloride salt form?

Basic Research Question
Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the hydrochloride salt .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (irritant to eyes/skin) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing toxic HF or HBr .

What strategies enhance the compound’s stability in aqueous solutions for in vitro studies?

Advanced Research Question
Methodological Answer:

  • pH Control : Maintain pH 4–6 (HCl salt form is stable; avoid alkaline conditions that hydrolyze the trifluoroacetyl group) .
  • Lyophilization : Prepare lyophilized aliquots in PBS or saline to minimize degradation .
  • Stabilizers : Add 0.1% BSA or cyclodextrins to prevent aggregation in biological buffers .

How does the 5-bromo substituent on the pyridine ring affect regioselectivity in further functionalization?

Advanced Research Question
Methodological Answer:

  • Electronic Effects : The bromine atom directs electrophilic substitution to the C4 position (meta to Br) due to its -I effect .
  • Cross-Coupling : Suzuki-Miyaura reactions preferentially occur at C5-Br, but steric hindrance from the trifluoroacetyl group may require bulky boronic acids (e.g., 2-furylboronic acid) .
  • Experimental Design : Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize ligand-metal coordination .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride

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